molecular formula C8H8BrNO3 B13003123 Ethyl 6-bromo-3-hydroxypicolinate

Ethyl 6-bromo-3-hydroxypicolinate

Cat. No.: B13003123
M. Wt: 246.06 g/mol
InChI Key: RGMFZUIPTUSQJP-UHFFFAOYSA-N
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Preparation Methods

Ethyl 6-bromo-3-hydroxypicolinate can be synthesized through various synthetic routes. One common method involves the bromination of 3-hydroxypicolinic acid followed by esterification with ethanol . The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like sulfuric acid. The industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Ethyl 6-bromo-3-hydroxypicolinate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 6-bromo-3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(11)3-4-6(9)10-7/h3-4,11H,2H2,1H3

InChI Key

RGMFZUIPTUSQJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)O

Origin of Product

United States

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